![molecular formula C17H27N3O3 B248272 N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide](/img/structure/B248272.png)
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of the B-cell receptor signaling pathway. This results in decreased B-cell proliferation, survival, and migration, as well as decreased production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its anti-proliferative and pro-apoptotic effects on B-cells, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to inhibit the activation of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor activity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated good pharmacokinetic properties, with favorable oral bioavailability and tissue distribution. However, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has shown limited efficacy in some preclinical models of B-cell malignancies, and resistance to BTK inhibitors can develop over time. In addition, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide may have potential drug-drug interactions with other medications that are metabolized by the same cytochrome P450 enzymes.
Direcciones Futuras
For research on N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide include further optimization of its synthesis and purification methods to improve yields and purity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in patients with various B-cell malignancies and autoimmune diseases. Further studies are also needed to investigate the potential of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in combination with other targeted therapies, such as venetoclax and lenalidomide. Finally, the development of biomarkers to predict response to N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide and other BTK inhibitors may help to identify patients who are most likely to benefit from these therapies.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine in the presence of sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to effectively inhibit BTK activity and suppress B-cell proliferation and survival. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide |
---|---|
Fórmula molecular |
C17H27N3O3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-6-5-14(22-2)13-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Clave InChI |
UBMNVUXPKLTOKF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.